Cas no 20962-92-9 (N-Allylphenothiazine)

N-Allylphenothiazine structure
N-Allylphenothiazine structure
Nome del prodotto:N-Allylphenothiazine
Numero CAS:20962-92-9
MF:C15H13NS
MW:239.335422277451
CID:1064326

N-Allylphenothiazine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Allylphenothiazine
    • 10-prop-2-enylphenothiazine
    • 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)
    • 10H-Phenothiazine, 10-(2-propenyl)- (9CI)
    • Phenothiazine, 10-allyl- (6CI, 8CI)
    • 10-Allyl-10H-phenothiazine
    • 10-Allylphenothiazine
    • Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2
    • Chiave InChI: GFVSLJXVNAYUJE-UHFFFAOYSA-N
    • Sorrisi: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 239.07699

Proprietà sperimentali

  • PSA: 3.24

N-Allylphenothiazine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
A572200-100mg
N-Allylphenothiazine
20962-92-9
100mg
$ 173.00 2023-09-09
TRC
A572200-1g
N-Allylphenothiazine
20962-92-9
1g
$ 1355.00 2023-09-09
TRC
A572200-1000mg
N-Allylphenothiazine
20962-92-9
1g
$ 1355.00 2023-04-19

N-Allylphenothiazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene ,  1,4-Dioxane ;  rt; rt → 0 °C; 10 min, 0 °C
1.2 16 h, 130 °C
Riferimento
A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P)
Levi, Lucilla; Scheuren, Sven; Mueller, Thomas J. J., Synthesis, 2014, 46(22), 3059-3066

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ammonium chloride Solvents: Glucose ,  Urea ;  rt; 75 - 90 min, 78 - 80 °C
Riferimento
Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines
Kumar, Koravangala S. Vinay; Swaroop, Toreshettahally R.; Ravi Singh, Krishna; Rangappa, Kanchugarakoppal S.; Sadashiva, Maralinganadoddi P., Chemical Data Collections, 2020, 29,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Titanium isopropoxide ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ;  3 h, reflux; cooled
Riferimento
Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly
Hsu, Yi-Chun; Gan, Kim-Hong; Yang, Shyh-Chyun, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  Platinum acetylacetonate Solvents: Water ;  3 h, reflux
Riferimento
Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in water
Gan, Kim-Hong; Jhong, Ciou-Jyu; Shue, Yi-Jen; Yang, Shyh-Chyun, Tetrahedron, 2008, 64(40), 9625-9629

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide
Riferimento
Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization
Gomurashvili, Zaza; Crivello, James V., Macromolecules, 2002, 35(8), 2962-2969

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Water ;  2 h, reflux
Riferimento
Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenes
Shue, Yi-Jen; Yang, Shyh-Chyun, Applied Organometallic Chemistry, 2011, 25(12), 883-890

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Tris(4-chlorophenyl)phosphine ,  Platinum acetylacetonate Solvents: Benzene ;  3 h, reflux
Riferimento
Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates
Yang, Shyh-Chyun; Feng, Wei-Hao; Gan, Kim-Hong, Tetrahedron, 2006, 62(15), 3752-3760

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  30 min, rt
1.2 rt; 20 h, rt
Riferimento
Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materials
Zhang, Chen; Su, Ruige; Guo, Yongchun; Li, Debao; Zhao, Jiaqin; et al, Journal of Molecular Structure, 2022, 1262,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Riferimento
Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solvent
Vlassa, M.; Cenan, M., Revue Roumaine de Chimie, 1988, 33(2), 195-7

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone ,  Water ;  24 h, rt; 24 h, reflux
Riferimento
Walking on the surface of phenothiazines: a combined experimental and theoretical approach
Porumb, Dan; Lovasz, Tamas; Rachita, Gratiana; Cristea, Castelia; Gaina, Luiza; et al, Revue Roumaine de Chimie, 2010, 55(11-12), 879-884

N-Allylphenothiazine Raw materials

N-Allylphenothiazine Preparation Products

Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd